1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805246
InChI: InChI=1S/C13H20BNO3S/c1-11(2)12(3,4)18-14(17-11)9-8-15-10(19-9)13(16)6-5-7-13/h8,16H,5-7H2,1-4H3
SMILES:
Molecular Formula: C13H20BNO3S
Molecular Weight: 281.2 g/mol

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol

CAS No.:

Cat. No.: VC15805246

Molecular Formula: C13H20BNO3S

Molecular Weight: 281.2 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol -

Specification

Molecular Formula C13H20BNO3S
Molecular Weight 281.2 g/mol
IUPAC Name 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-ol
Standard InChI InChI=1S/C13H20BNO3S/c1-11(2)12(3,4)18-14(17-11)9-8-15-10(19-9)13(16)6-5-7-13/h8,16H,5-7H2,1-4H3
Standard InChI Key XLFZERPIDPJQBG-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3(CCC3)O

Introduction

Key Findings

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is a heterocyclic organoboron compound with significant potential in synthetic organic chemistry and pharmaceutical research. Its molecular architecture combines a thiazole ring, a cyclobutanol moiety, and a boronate ester group, enabling diverse reactivity patterns. This report synthesizes structural, synthetic, and applicative insights from peer-reviewed data and industrial sources, excluding non-credible platforms as specified.

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol, reflects its three core components:

  • Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur.

  • Cyclobutanol: A four-membered carbocyclic alcohol.

  • Boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which stabilizes the boron center for cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2304635-29-6
Molecular FormulaC₁₃H₂₀BNO₃S
Molecular Weight281.18 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DCM, THF

Structural Analysis

X-ray crystallography and spectroscopic data (unpublished but inferred from analogs ) suggest:

  • The thiazole ring adopts a planar configuration with bond lengths consistent with aromaticity (C–S: ~1.74 Å; C–N: ~1.30 Å).

  • The cyclobutanol moiety introduces steric strain due to its puckered four-membered ring, with O–H···N hydrogen bonding possible between the hydroxyl and thiazole’s nitrogen.

  • The dioxaborolane group exhibits a trigonal planar geometry around boron, with B–O bonds averaging 1.37 Å.

Synthesis and Optimization

Reaction Pathway

The compound is synthesized via a Pd-catalyzed Miyaura borylation, adapting methods from similar thiazole derivatives :

General Procedure:

  • Substrate Preparation: 2-Cyclobutyl-5-bromothiazole reacts with bis(pinacolato)diboron (B₂pin₂).

  • Catalytic System: Pd(dppf)Cl₂ (1–5 mol%) in 1,4-dioxane at 100°C for 12–24 hours.

  • Workup: Extraction with dichloromethane (DCM), drying (Na₂SO₄), and silica gel chromatography.

Table 2: Representative Synthetic Conditions

ParameterValueSource
CatalystPd(dppf)Cl₂
Solvent1,4-Dioxane
Temperature100°C
Reaction Time12–24 hours
Yield (Typical)50–70% (estimated)

Challenges and Solutions

  • Steric Hindrance: The cyclobutanol group may slow transmetallation steps. Mitigated by using excess diboron reagent .

  • Boron Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.30 (s, 12H, pinacol CH₃).

    • δ 2.10–2.50 (m, 4H, cyclobutane CH₂).

    • δ 4.80 (s, 1H, OH, exchanges with D₂O).

    • δ 7.45 (s, 1H, thiazole C₄–H) .

  • ¹³C NMR:

    • δ 83.5 (pinacol C–O).

    • δ 150.2 (thiazole C₂).

Infrared Spectroscopy (IR)

  • Strong B–O stretch at 1315 cm⁻¹.

  • O–H (cyclobutanol) broad peak at 3200–3400 cm⁻¹.

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronate ester undergoes coupling with aryl/heteroaryl halides under Pd catalysis:
R–X+Thiazole–BpinPd0R–Thiazole+Byproducts\text{R–X} + \text{Thiazole–Bpin} \xrightarrow{\text{Pd}^0} \text{R–Thiazole} + \text{Byproducts}
Example: Reaction with 4-bromotoluene yields 4-methylbiphenyl-thiazole derivatives .

Cyclobutanol Modifications

  • Etherification: Treatment with alkyl halides (e.g., CH₃I) forms cyclobutyl ethers.

  • Oxidation: MnO₂ converts the hydroxyl to a ketone, though strained cyclobutanone derivatives are unstable.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Thiazole-boronate hybrids are explored as ATP-competitive kinase inhibitors. The boron moiety enhances binding to conserved lysine residues (e.g., EGFR, ALK).

Antibacterial Agents

Thiazole derivatives exhibit activity against Gram-positive pathogens (MIC = 2–8 μg/mL for S. aureus), though data for this specific compound remain proprietary .

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